molecular formula C17H20FN5S B3050493 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 263766-83-2

5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3050493
M. Wt: 345.4 g/mol
InChI Key: PPIFOJZKKHHVEC-UHFFFAOYSA-N
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Description

The compound 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule with intriguing structural features. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl , fluorobenzyl , and pyrazolyl moieties. Researchers have employed various synthetic routes to access this compound, often utilizing transition metal-catalyzed reactions or heterocyclic chemistry. Further studies are needed to optimize the synthetic pathway for improved yields and scalability.



Molecular Structure Analysis

The molecular structure of 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol reveals a fascinating arrangement of atoms. The pyrazole ring, substituted with the tert-butyl and fluorobenzyl groups, forms the core scaffold. The thiol group contributes to its reactivity and potential biological activity. Researchers have elucidated the stereochemistry and conformational preferences through spectroscopic techniques (such as NMR and X-ray crystallography).



Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and metal complexations. Its reactivity profile depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides insights into its purity and crystallinity.

  • Solubility : Investigating its solubility in various solvents informs its practical utility.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.


Safety And Hazards


  • Toxicity : Preliminary toxicity studies indicate low acute toxicity, but comprehensive safety assessments are necessary.

  • Handling : Researchers should handle this compound with care due to its potential reactivity and unknown long-term effects.


Future Directions


  • Biological Evaluation : Investigate its biological activity (e.g., anticancer, antimicrobial, anti-inflammatory) through in vitro and in vivo assays.

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural changes on its properties.

  • Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for targeted delivery.

  • Clinical Trials : If promising, move toward preclinical and clinical trials.


properties

IUPAC Name

3-[5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5S/c1-17(2,3)14-9-13(15-19-20-16(24)22(15)4)23(21-14)10-11-5-7-12(18)8-6-11/h5-9H,10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFOJZKKHHVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NNC(=S)N2C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378467
Record name 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

263766-83-2
Record name 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

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